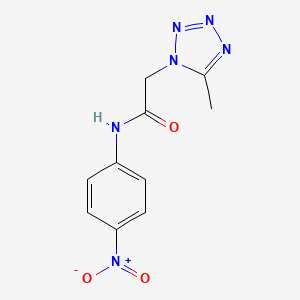![molecular formula C15H17F6N3O3S B11519748 Methyl 2-{[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11519748.png)
Methyl 2-{[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[2,3-c]pyridine core, a hexafluoropropan-2-yl group, and an acetamido group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and the introduction of the hexafluoropropan-2-yl and acetamido groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
METHYL 2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
- **METHYL 2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE lies in its specific structural features, such as the hexafluoropropan-2-yl group and the thieno[2,3-c]pyridine core. These features confer unique chemical properties and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H17F6N3O3S |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
methyl 2-[(2-acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H17F6N3O3S/c1-7(25)22-13(14(16,17)18,15(19,20)21)23-11-10(12(26)27-3)8-4-5-24(2)6-9(8)28-11/h23H,4-6H2,1-3H3,(H,22,25) |
InChI Key |
QJTZHASDCRQIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CN(CC2)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-5-phenylfuran-2(3H)-one](/img/structure/B11519669.png)

![6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B11519675.png)


![2,5-Bis{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B11519701.png)
![5-bromo-1-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11519704.png)
![(6Z)-6-(2,4-dichlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11519712.png)
![3'-(4-Ethoxyphenyl)-1-{[4-(4-fluorophenyl)piperazin-1-YL]methyl}-5'-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11519716.png)
![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11519724.png)
![2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11519728.png)

![3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11519754.png)
![N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]adamantane-1-carbohydrazide](/img/structure/B11519757.png)
